
(5Z)-5-benzylidene-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-ベンジリデン-3-(2-メトキシフェニル)-1,3-チアゾリジン-2,4-ジオン: は、チアゾリジンジオン類に属する合成有機化合物です。この化合物は、チアゾリジン環にベンジリデンとメトキシフェニル基が融合したユニークな構造が特徴です。潜在的な生物学的および薬理学的活性のために、科学研究の様々な分野で注目を集めています。
準備方法
合成経路と反応条件: (5Z)-5-ベンジリデン-3-(2-メトキシフェニル)-1,3-チアゾリジン-2,4-ジオンの合成は、通常、適切な塩基の存在下で、2-メトキシベンズアルデヒドとチアゾリジン-2,4-ジオンを縮合させることで行われます。反応は、エタノールやメタノールなどの適切な溶媒中で還流条件下で行われます。その後、反応混合物を冷却し、生成物をろ過により分離し、再結晶により精製します。
工業生産方法: この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することです。これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業生産では、効率とスケーラビリティを高めるために、連続フローリアクターを使用することもあります。
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
(5Z)-5-ベンジリデン-3-(2-メトキシフェニル)-1,3-チアゾリジン-2,4-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することによって酵素活性を阻害し、基質のアクセスを遮断することができます。さらに、アゴニストまたはアンタゴニストとして作用し、細胞シグナル伝達経路に影響を与えることで、受容体活性を調節することができます。
類似化合物との比較
類似化合物:
ロシグリタゾン: 糖尿病治療薬として使用される別のチアゾリジンジオン誘導体。
ピオグリタゾン: 類似の薬理学的特性を持つチアゾリジンジオン化合物。
トログリタゾン: 安全性上の懸念から市場から撤退した、以前のチアゾリジンジオン薬。
ユニークさ: (5Z)-5-ベンジリデン-3-(2-メトキシフェニル)-1,3-チアゾリジン-2,4-ジオンは、メトキシフェニル基などのユニークな構造的特徴が際立っており、他のチアゾリジンジオン誘導体とは異なる生物学的活性を付与する可能性があります。
化学反応の分析
反応の種類:
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こす可能性があり、対応するキノンを生成します。
還元: 還元反応はベンジリデン部分を標的にし、ベンジル基に変換することができます。
置換: チアゾリジン環は求核置換反応に関与することができ、水素原子が様々な置換基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アルキルハライドやアミンなどの求核剤は、塩基性条件下で使用できます。
生成される主要な生成物:
酸化: キノンやその他の酸化誘導体の生成。
還元: ベンジル誘導体の生成。
置換: 置換されたチアゾリジン誘導体の生成。
科学研究への応用
化学: この化合物は、有機合成におけるビルディングブロックとして使用され、特に潜在的な生物学的活性を有する新規チアゾリジンジオン誘導体の開発に使用されます。
生物学: 生物学的研究では、(5Z)-5-ベンジリデン-3-(2-メトキシフェニル)-1,3-チアゾリジン-2,4-ジオンは、酵素阻害剤としての可能性について研究されており、特に代謝経路に関与する酵素を標的にしています。
医学: この化合物は、糖尿病や癌の治療のための潜在的な治療薬として、前臨床試験で有望な結果を示しています。特定の分子標的を調節する能力は、薬物開発の候補となります。
産業: 産業セクターでは、この化合物は、ポリマーやコーティングなどのユニークな特性を持つ新素材開発への潜在的な用途について調査されています。
特性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-21-14-10-6-5-9-13(14)18-16(19)15(22-17(18)20)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |
InChIキー |
VOHLRIKNGLMDQM-PTNGSMBKSA-N |
異性体SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
正規SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)
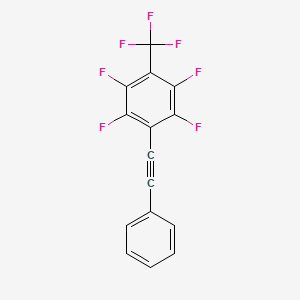
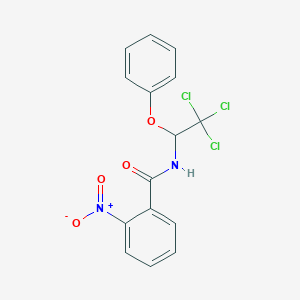
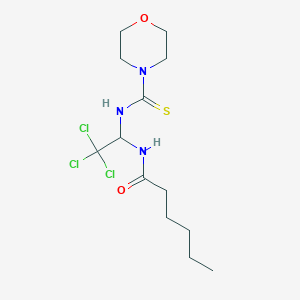
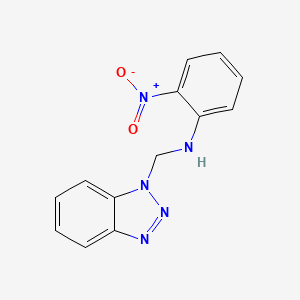
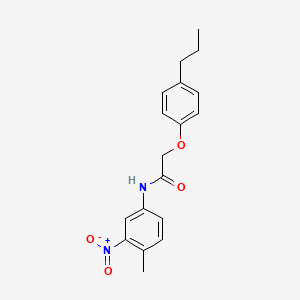


![Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)


